molecular formula C9H12O B2516024 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one CAS No. 20454-77-7

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one

Cat. No.: B2516024
CAS No.: 20454-77-7
M. Wt: 136.194
InChI Key: FBUMUFCFIOFESU-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one is a unique organic compound characterized by its spirocyclic structure. The compound has the molecular formula C9H12O and a molecular weight of 136.195 g/mol . It is known for its rigid bicyclic framework, which includes a cyclopropane ring fused to a norbornane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions and yields the desired spirocyclic compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe)

Major Products Formed

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one involves its interaction with various molecular targets. The rigid spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, although detailed studies on its specific mechanisms are limited .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-carboxylic acid
  • Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-

Uniqueness

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUMUFCFIOFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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